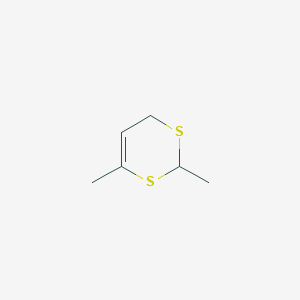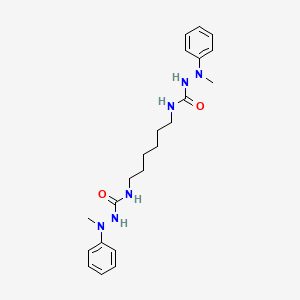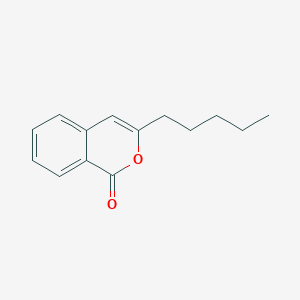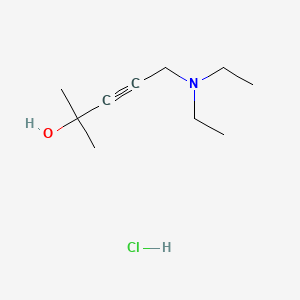
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride is an organic compound with a complex structure that includes a diethylamino group, a methyl group, and a pentynol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride typically involves the reaction of diethylamine with a suitable alkyne precursor under controlled conditions. One common method involves the use of acetophenone, dimethylamine hydrochloride, and paraformaldehyde in a reflux setup with ethanol as the solvent . The reaction mixture is then filtered, and the product is crystallized using acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other diethylamino-substituted molecules and pentynol derivatives. Examples include:
- Diethylamine
- 2-Methylpent-3-yn-2-ol
- N,N-Diethylaminoethanol
Uniqueness
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
100156-27-2 |
|---|---|
Molekularformel |
C10H20ClNO |
Molekulargewicht |
205.72 g/mol |
IUPAC-Name |
5-(diethylamino)-2-methylpent-3-yn-2-ol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-5-11(6-2)9-7-8-10(3,4)12;/h12H,5-6,9H2,1-4H3;1H |
InChI-Schlüssel |
XAEMKHFUDBIMHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CC(C)(C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


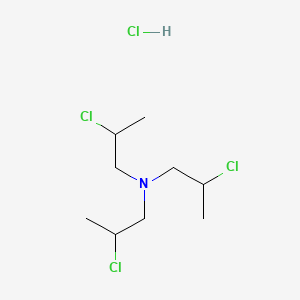
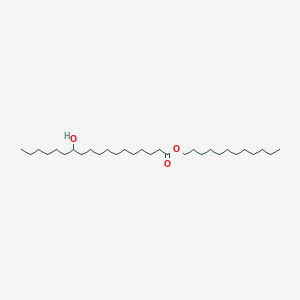
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
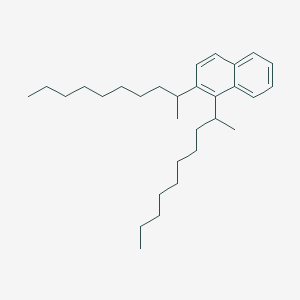
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)
![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)
![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
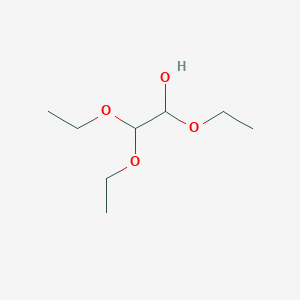
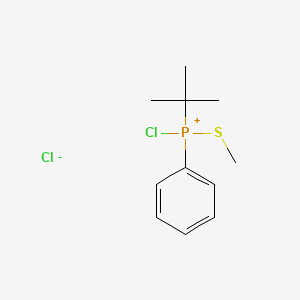
![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
